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molecular formula C9H6N2O4 B082458 6-Nitro-1h-indole-3-carboxylic acid CAS No. 10242-03-2

6-Nitro-1h-indole-3-carboxylic acid

Cat. No. B082458
M. Wt: 206.15 g/mol
InChI Key: MWFVAHOPRCFNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232312B2

Procedure details

3.7 g 2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)-ethanone are combined with 20 ml of a 40% sodium hydroxide solution solution and refluxed for 4 hours. After cooling to 0° C. the mixture is diluted with a little water and adjusted to pH 1 by the careful addition of concentrated hydrochloric acid. The precipitated solid is suction filtered and dissolved in dichloromethane/methanol 10:1. After drying with magnesium sulphate the solvents are eliminated in vacuo and the residue is extracted from diethyl ether.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([C:5]1[C:13]2[C:8](=[CH:9][C:10]([N+:14]([O-:16])=[O:15])=[CH:11][CH:12]=2)[NH:7][CH:6]=1)=[O:4].[OH-:19].[Na+].Cl>O>[N+:14]([C:10]1[CH:9]=[C:8]2[C:13]([C:5]([C:3]([OH:4])=[O:19])=[CH:6][NH:7]2)=[CH:12][CH:11]=1)([O-:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
FC(C(=O)C1=CNC2=CC(=CC=C12)[N+](=O)[O-])(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane/methanol 10:1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulphate the solvents
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted from diethyl ether

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C2C(=CNC2=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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